Cas no 1270897-09-0 (4-(Propan-2-yl)-2-propanoylcyclohexan-1-one)

4-(Propan-2-yl)-2-propanoylcyclohexan-1-one is a cyclic ketone derivative with a branched alkyl and acyl substitution pattern, offering structural versatility for synthetic applications. Its cyclohexanone core, functionalized with an isopropyl group and a propanoyl moiety, provides distinct reactivity in organic transformations, including nucleophilic additions and condensation reactions. The compound’s steric and electronic properties make it a valuable intermediate in fine chemical synthesis, particularly for constructing complex cyclic frameworks. Its well-defined molecular structure ensures consistent performance in research and industrial processes. Suitable for use under controlled conditions, it is handled with standard safety precautions for ketone derivatives.
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one structure
1270897-09-0 structure
Product name:4-(Propan-2-yl)-2-propanoylcyclohexan-1-one
CAS No:1270897-09-0
MF:C12H20O2
MW:196.286004066467
CID:5698562
PubChem ID:62708622

4-(Propan-2-yl)-2-propanoylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Isopropyl-2-propionylcyclohexan-1-one
    • AKOS012000970
    • EN300-1125554
    • 4-(propan-2-yl)-2-propanoylcyclohexan-1-one
    • CS-0348389
    • 1270897-09-0
    • Cyclohexanone, 4-(1-methylethyl)-2-(1-oxopropyl)-
    • 4-(Propan-2-yl)-2-propanoylcyclohexan-1-one
    • Inchi: 1S/C12H20O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h8-10H,4-7H2,1-3H3
    • InChI Key: YSUPRZYAQCHTJE-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C(C)C)CC1C(CC)=O

Computed Properties

  • Exact Mass: 196.146329876g/mol
  • Monoisotopic Mass: 196.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 0.967±0.06 g/cm3(Predicted)
  • Boiling Point: 292.1±23.0 °C(Predicted)
  • pka: 10.76±0.40(Predicted)

4-(Propan-2-yl)-2-propanoylcyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1125554-5.0g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0
5g
$2110.0 2023-06-09
Enamine
EN300-1125554-0.5g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0 95%
0.5g
$603.0 2023-10-26
Enamine
EN300-1125554-0.05g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-1125554-10.0g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0
10g
$3131.0 2023-06-09
Enamine
EN300-1125554-0.1g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0 95%
0.1g
$553.0 2023-10-26
Enamine
EN300-1125554-2.5g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0 95%
2.5g
$1230.0 2023-10-26
Enamine
EN300-1125554-10g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0 95%
10g
$2701.0 2023-10-26
Enamine
EN300-1125554-1.0g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0
1g
$728.0 2023-06-09
Enamine
EN300-1125554-0.25g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0 95%
0.25g
$579.0 2023-10-26
Enamine
EN300-1125554-1g
4-(propan-2-yl)-2-propanoylcyclohexan-1-one
1270897-09-0 95%
1g
$628.0 2023-10-26

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